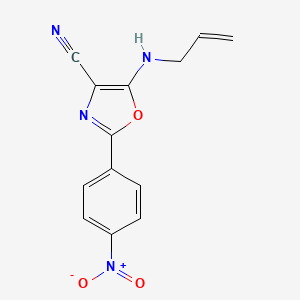

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-2-7-15-13-11(8-14)16-12(20-13)9-3-5-10(6-4-9)17(18)19/h2-6,15H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSMJPKEROUBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.

Introduction of the Allylamino Group: This step may involve nucleophilic substitution reactions where an allylamine is introduced to the oxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group, leading to the formation of oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The compound can participate in various substitution reactions, particularly at the nitrophenyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the allylamino group.

Reduction Products: Amino derivatives from the reduction of the nitro group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities for this compound, particularly:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens .

- Anticancer Properties : The compound has been investigated for its anticancer potential. For instance, related oxazole derivatives have shown significant antiproliferative effects against several cancer cell lines, with some exhibiting IC₅₀ values indicating potency against human cancer types .

Medicine

The compound is being explored as a lead candidate in drug discovery due to its structural features that may interact with specific biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It may modulate the activity of receptors involved in various signaling pathways.

Industry

In industrial applications, 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile can be utilized in the production of specialty chemicals or as intermediates in chemical manufacturing processes. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several oxazole derivatives, including 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile. Results indicated significant growth inhibition in various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of oxazole derivatives. The results demonstrated that compounds similar to 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway Involvement: It may influence biological pathways by acting as an inhibitor or activator of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

5-(Amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile: Similar structure but without the allyl group.

5-(Allylamino)-2-phenyl-oxazole-4-carbonitrile: Similar structure but without the nitro group.

Uniqueness

The presence of both the allylamino group and the nitrophenyl group in 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H10N4O3

- Molecular Weight : 270.24 g/mol

- Boiling Point : Approximately 511.4 °C (predicted)

- Density : 1.36 g/cm³ (predicted) .

Synthesis

The synthesis of 5-(allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the oxazole ring.

- Introduction of the allylamino and nitrophenyl groups via nucleophilic substitution reactions.

- Final modifications to incorporate the carbonitrile functionality.

Antitumor Activity

Research indicates that compounds containing oxazole moieties exhibit significant antitumor properties. For instance, derivatives similar to 5-(allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile have shown efficacy against various cancer cell lines, such as:

- MCF-7 (breast cancer) : IC50 values reported in the range of 10–15 µM.

- A549 (lung cancer) : Demonstrated moderate cytotoxicity with IC50 values around 12 µM .

Antiviral Properties

The compound has been evaluated for its antiviral activity, particularly against human herpes virus type-1 (HHV-1). In vitro studies revealed that it inhibits viral replication effectively at concentrations as low as 5 µM, suggesting potential as an antiviral agent .

Immunomodulatory Effects

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile exhibits immunomodulatory effects by modulating cytokine production. Notably, it has been shown to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential use in treating autoimmune disorders .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells via activation of caspase cascades.

- Cytokine Modulation : Altering the expression levels of pro-inflammatory cytokines, which can help in managing inflammatory diseases.

- Antiviral Mechanisms : Interfering with viral replication processes at the cellular level .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of several oxazole derivatives, including 5-(allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile. The results demonstrated a significant reduction in tumor cell viability across multiple cell lines, with detailed analysis showing that the compound induces apoptosis through mitochondrial pathways.

Immunomodulatory Study

In another study focusing on immunomodulatory properties, researchers found that the compound significantly inhibited lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide in vitro, suggesting its potential for therapeutic applications in autoimmune diseases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.